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molecular formula C10H14ClNO2 B1613382 Methyl 3-(4-aminophenyl)propanoate hydrochloride CAS No. 91012-19-0

Methyl 3-(4-aminophenyl)propanoate hydrochloride

Cat. No. B1613382
M. Wt: 215.67 g/mol
InChI Key: NFFOXPLOXZDPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05700801

Procedure details

A solution of 15 g (0.0991 Mol) of 3-(4-amino-phenyl)-propionic acid in 100 ml methanol is combined dropwise with 12.96 g (0.11 Mol) of thionyl chloride (7.93 ml) with stirring and cooling with methanol/ice. After it has all been added, the mixture is stirred for a further 30 minutes and then overnight at ambient temperature. It is then evaporated to dryness in vacuo and the residue is crystallised from methanol/ether.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.93 mL
Type
reactant
Reaction Step Two
[Compound]
Name
methanol ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.S(Cl)([Cl:15])=O.[CH3:17]O>>[ClH:15].[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:17])=[O:11])=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CCC(=O)O
Step Two
Name
Quantity
7.93 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
methanol ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
all been added
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
It is then evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is crystallised from methanol/ether

Outcomes

Product
Name
Type
Smiles
Cl.NC1=CC=C(C=C1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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